molecular formula C15H21ClN2O2 B5001475 Ethyl 4-[(4-chlorophenyl)methylamino]piperidine-1-carboxylate

Ethyl 4-[(4-chlorophenyl)methylamino]piperidine-1-carboxylate

Cat. No.: B5001475
M. Wt: 296.79 g/mol
InChI Key: IKGYWSQRMRRHCO-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorophenyl)methylamino]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxylate group. The compound also features a chlorophenyl group, which is a benzene ring substituted with a chlorine atom, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-chlorophenyl)methylamino]piperidine-1-carboxylate typically involves the reaction of 4-chlorobenzylamine with ethyl piperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-chlorophenyl)methylamino]piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted piperidinecarboxylates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-[(4-chlorophenyl)methylamino]piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-chlorophenyl)methylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological conditions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-methylphenyl)methylamino]piperidine-1-carboxylate
  • Ethyl 4-[(4-fluorophenyl)methylamino]piperidine-1-carboxylate
  • Ethyl 4-[(4-bromophenyl)methylamino]piperidine-1-carboxylate

Uniqueness

Ethyl 4-[(4-chlorophenyl)methylamino]piperidine-1-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-2-20-15(19)18-9-7-14(8-10-18)17-11-12-3-5-13(16)6-4-12/h3-6,14,17H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGYWSQRMRRHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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